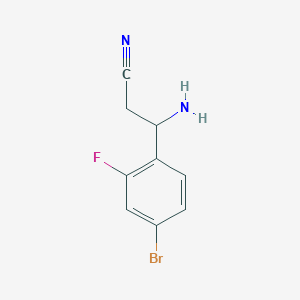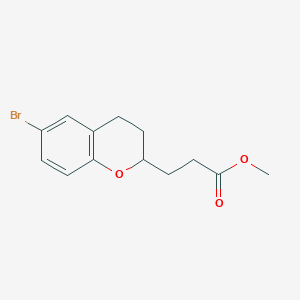![molecular formula C6H3BrIN3O B13037530 3-Amino-4-bromo-7-iodoisoxazolo[4,5-c]pyridine](/img/structure/B13037530.png)
3-Amino-4-bromo-7-iodoisoxazolo[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-bromo-7-iodoisoxazolo[4,5-c]pyridine is a heterocyclic compound that features a unique combination of halogen atoms and an amino group on an isoxazolo[4,5-c]pyridine scaffold
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-bromo-7-iodoisoxazolo[4,5-c]pyridine typically involves the halogenation of an isoxazolo[4,5-c]pyridine precursor. The process begins with the preparation of the isoxazolo[4,5-c]pyridine core, followed by the introduction of bromine and iodine atoms at specific positions. The amino group is then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable halogenation and substitution reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4-bromo-7-iodoisoxazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the amino group.
Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
3-Amino-4-bromo-7-iodoisoxazolo[4,5-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: It can be used as a building block for the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe or therapeutic agent.
Industrial Applications: It may be used in the development of new catalysts or as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 3-Amino-4-bromo-7-iodoisoxazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms and amino group play crucial roles in binding to these targets, influencing their activity and function. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-4-bromo-7-chloroisoxazolo[4,5-c]pyridine
- 3-Amino-4-fluoro-7-iodoisoxazolo[4,5-c]pyridine
- 3-Amino-4-bromo-7-methoxyisoxazolo[4,5-c]pyridine
Uniqueness
3-Amino-4-bromo-7-iodoisoxazolo[4,5-c]pyridine is unique due to the specific combination of bromine and iodine atoms, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with molecular targets, making it a valuable scaffold for various applications.
Propiedades
Fórmula molecular |
C6H3BrIN3O |
|---|---|
Peso molecular |
339.92 g/mol |
Nombre IUPAC |
4-bromo-7-iodo-[1,2]oxazolo[4,5-c]pyridin-3-amine |
InChI |
InChI=1S/C6H3BrIN3O/c7-5-3-4(2(8)1-10-5)12-11-6(3)9/h1H,(H2,9,11) |
Clave InChI |
MPZXJYAORUYUNK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=C(C(=NO2)N)C(=N1)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


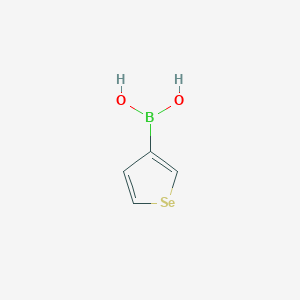

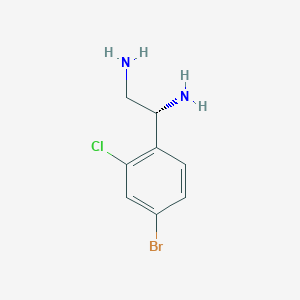
![rac-(3R,4S)-1-[(benzyloxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid](/img/structure/B13037465.png)
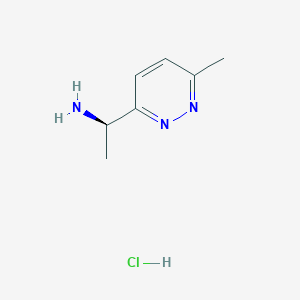

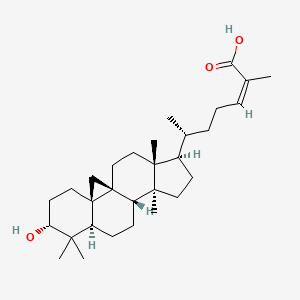
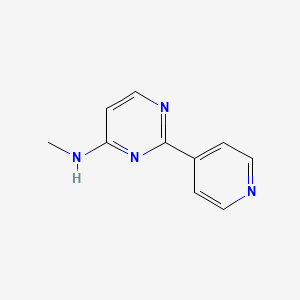
![4-chloro-2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13037494.png)
